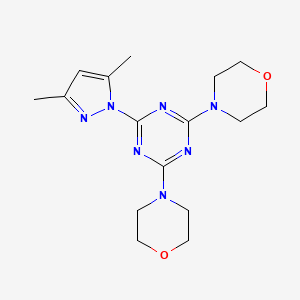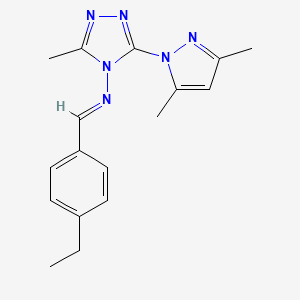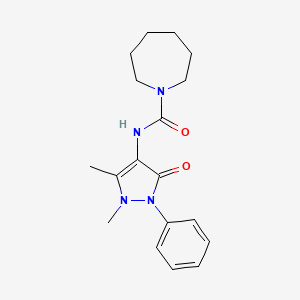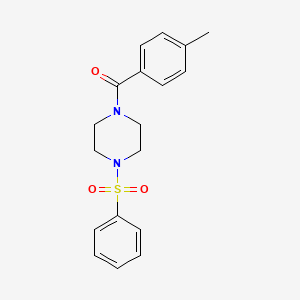![molecular formula C15H16ClN3O B5555135 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5555135.png)
2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound of interest belongs to a class of chemicals known for their diverse applications in organic synthesis and potentially pharmacological properties. While specific details on this exact compound are scarce, related structures have been extensively studied for their synthesis methods, molecular structure characteristics, chemical behaviors, and physical and chemical properties.
Synthesis Analysis
The synthesis of similar compounds involves multiple steps, including catalytic oxidation, Knoevenagel condensation, and cyclization, yielding high purity products. A novel synthetic route for a structurally similar compound, 2-Chloro-N,N-dimethylnicotinamide, showcases the efficiency of such processes with yields exceeding 65% and product purity above 99% (Du Xiao-hua, 2013).
Molecular Structure Analysis
X-ray crystallography determines the molecular structure, revealing specific configurations and arrangements that contribute to the compound's properties and reactivity. For instance, the crystal structure of N-[(dimethylamino)methylidene]-4-[1-(4-nitrophenyl)-1H-tetrazol-5-yl]benzenesulfonamide provided insights into molecular interactions and stability (B. Al-Hourani et al., 2016).
Chemical Reactions and Properties
The compound's reactivity with other chemicals, such as urea or ammonium thiocyanate, leads to the formation of derivatives with distinct structures and potentially differing properties. This reactivity is crucial for its applications in synthesis and modifications (L. Demina & M. E. Konshin, 1992).
Wissenschaftliche Forschungsanwendungen
Conformational Study
- Axially chiral 2,4-dimethylnicotinamides have been explored for their conformational properties. These compounds serve as NAD+ model precursors, showing a strong conformational preference in solution at the amide bond, the chiral center, and the benzylic carbon (Vekemans, Boogers, & Buck, 1991).
Antimicrobial Applications
- Novel 4-(4,4-dimethyl-2,6-dioxocyclohexylidene)methylamino derivatives carrying a biologically active sulfonamide moiety have been synthesized and shown interesting antimicrobial activity against various bacteria and fungi (Ghorab, Soliman, Alsaid, & Askar, 2017).
Anticonvulsant Properties
- Compounds like N-phenyl derivatives of phthalimide, incorporating elements similar to the given compound, have been evaluated for anticonvulsant and neurotoxic properties. These studies offer insights into potential applications in treating seizures (Vamecq et al., 2000).
Synthesis Methods
- Research into novel synthetic routes for related compounds like 2-Chloro-N,N-dimethylnicotinamide, an important synthesis intermediate, has been explored. This demonstrates the significance of these compounds in chemical synthesis (Du Xiao-hua, 2013).
Aromatase Inhibitors
- Some derivatives have been synthesized and evaluated for their activity as aromatase inhibitors, indicating potential applications in hormone-dependent breast cancer treatment (Hartmann & Batzl, 1986).
Reversible Blocking
- Research into reversible blocking of amino groups, which can be related to the study of compounds like 2-[(3-chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide, has been conducted. This has implications in various biochemical applications (Dixon & Perham, 1968).
Antimicrobial Screening
- Compounds such as 4-Thiazolidinones of Nicotinic Acid with 2-Amino-6-methylbenzothiazole have been prepared and evaluated for their antimicrobial activities, highlighting their potential in medical applications (Patel & Shaikh, 2010).
Herbicide Development
- Derivatives have been synthesized as key intermediates in the development of herbicides like nicosulfuron, indicating their importance in agricultural chemistry (Peng Xue-wei, 2011).
Cancer Chemoprevention
- Some analogs have been explored in cancer chemoprevention, showing potential as agents in cancer therapy trials (Boone, Kelloff, & Malone, 1990).
Eigenschaften
IUPAC Name |
2-(3-chloro-2-methylanilino)-4,6-dimethylpyridine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16ClN3O/c1-8-7-9(2)18-15(13(8)14(17)20)19-12-6-4-5-11(16)10(12)3/h4-7H,1-3H3,(H2,17,20)(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KUQYBCUSNOPCOH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1C(=O)N)NC2=C(C(=CC=C2)Cl)C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16ClN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.76 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(3-Chloro-2-methylphenyl)amino]-4,6-dimethylnicotinamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![[4-(2-fluoro-4,5-dimethoxybenzyl)-1,4-oxazepan-6-yl]methanol](/img/structure/B5555057.png)

![5-(2-hydroxyethyl)-4-methyl-3-phenylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5555064.png)
![8-(3-chlorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4,7(3H,6H,8H)-trione](/img/structure/B5555076.png)
![N-({1-[2-(2-methoxyphenoxy)ethyl]-1H-indol-3-yl}methylene)-4H-1,2,4-triazol-4-amine](/img/structure/B5555079.png)
![N-{4-[(anilinocarbonothioyl)amino]phenyl}acetamide](/img/structure/B5555083.png)

![N-{rel-(3R,4S)-4-cyclopropyl-1-[1-(4-fluoro-2-methylphenyl)-4-piperidinyl]-3-pyrrolidinyl}acetamide dihydrochloride](/img/structure/B5555090.png)
![1-(ethylsulfonyl)-N-[4-methyl-3-(2-oxo-1-pyrrolidinyl)phenyl]-3-piperidinecarboxamide](/img/structure/B5555095.png)
![N'-[4-(dimethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5555097.png)
![methyl 2,5-dimethyl-4-oxo-3-(1H-pyrrol-1-yl)-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B5555100.png)
![3,3'-[(4-methyl-1,3-phenylene)bis(iminocarbonyl)]bis(1,2,2-trimethylcyclopentanecarboxylic acid)](/img/structure/B5555118.png)

